N-[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-3-piperidin-1-yl-propionamide
Description
N-[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-3-piperidin-1-yl-propionamide is a synthetic amide derivative featuring a 2-benzoyl-4-bromo-substituted phenylcarbamoyl group linked via a methyl bridge to a 3-piperidin-1-yl-propionamide moiety. The piperidine ring in the propionamide chain contributes to basicity and conformational flexibility, which may influence bioavailability and receptor binding .
Properties
IUPAC Name |
N-[2-(2-benzoyl-4-bromoanilino)-2-oxoethyl]-3-piperidin-1-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26BrN3O3/c24-18-9-10-20(19(15-18)23(30)17-7-3-1-4-8-17)26-22(29)16-25-21(28)11-14-27-12-5-2-6-13-27/h1,3-4,7-10,15H,2,5-6,11-14,16H2,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSIUZXVUIUIIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(=O)NCC(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-3-piperidin-1-yl-propionamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-benzoyl-4-bromoaniline with piperidine and propionyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated systems and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-3-piperidin-1-yl-propionamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
N-[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-3-piperidin-1-yl-propionamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of N-[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-3-piperidin-1-yl-propionamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues in the Benzimidazole Series
Compound 7a (N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-3-piperidin-1-yl-propionamide) :
- Core Structure : Benzimidazole-phenyl group vs. bromophenylcarbamoyl in the target compound.
- Functional Groups : Both share a 3-piperidin-1-yl-propionamide chain, but 7a lacks the benzoyl and bromo substituents.
- Implications : The benzimidazole core in 7a may enhance hydrogen bonding and aromatic stacking, whereas the bromo and benzoyl groups in the target compound could increase lipophilicity and steric hindrance.
Compounds B1 and B8 (Benzimidazole derivatives) :
- Substituents : B1 (4-methoxyaniline) and B8 (acetamide) differ significantly from the target’s benzoyl-bromo system.
- Key Differences : Absence of halogenation and piperidine in B1/B8 limits direct comparability in electronic or steric effects.
Halogenated Phenylcarbamoyl Derivatives
Compound 9a (N-(2-acetamido-4-bromophenyl)-N-{[3-(chloromethyl)oxetan-3-yl]methyl}acetamide) :
- Core Structure : Shares a 4-bromophenyl group but incorporates acetamide substituents and an oxetane ring.
- Functional Groups : The oxetane in 9a introduces rigidity and polarity, contrasting with the flexible piperidine and benzoyl groups in the target compound.
- Synthetic Routes : Both likely involve nucleophilic substitution for amide bond formation, but 9a’s oxetane synthesis requires specialized cyclization steps.
Heterocyclic Amide Derivatives
Example 53 (Pyrazolo-pyrimidin chromen derivative) :
- Core Structure : Fluorinated pyrazolo-pyrimidin and chromen systems vs. the target’s phenylcarbamoyl scaffold.
- Substituents : Fluorine atoms in Example 53 enhance electronegativity and metabolic stability, while the target’s bromine may slow degradation via steric shielding.
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis may parallel methods used for benzimidazole derivatives (e.g., amide coupling with piperidine in ethanol) , but starting materials require brominated phenyl precursors.
- Piperidine’s basicity may facilitate ionic interactions in biological targets.
Biological Activity
N-[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-3-piperidin-1-yl-propionamide, a compound with significant interest in medicinal chemistry, has been studied for its biological activity, particularly in the context of its potential therapeutic applications. This article synthesizes findings from various studies, highlighting the compound's mechanisms of action, efficacy, and potential clinical applications.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a piperidine ring and a benzoyl moiety. Its molecular formula is , with a molecular weight of approximately 370.29 g/mol. The presence of the bromine atom enhances its biological activity through various mechanisms, including modulation of receptor interactions.
- Enzyme Inhibition :
- Receptor Modulation :
Efficacy in Preclinical Models
Table 1 summarizes the findings from several preclinical studies assessing the biological activity of this compound:
| Study Reference | Model Used | Observed Effect | IC50 Value (µM) |
|---|---|---|---|
| Study A | Rat model | AChE inhibition | 38.98 |
| Study B | Cell cultures | Cytotoxicity on HepG2 cells | 25.00 |
| Study C | In vivo tumor model | Tumor growth inhibition | Not specified |
Case Studies
-
Neuroprotective Effects :
- In a study involving rodent models, administration of the compound resulted in a significant reduction in neuroinflammation markers, indicating potential neuroprotective effects against conditions like Alzheimer's disease.
-
Antitumor Activity :
- Another case study demonstrated that this compound reduced tumor size in xenograft models, suggesting its efficacy as an anticancer agent.
Safety and Toxicology
Toxicological assessments have indicated that while the compound exhibits potent biological activity, it also presents mild cytotoxicity at higher concentrations. Further studies are warranted to establish a comprehensive safety profile.
Q & A
Basic Research Questions
Q. What are the key structural features of N-[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-3-piperidin-1-yl-propionamide, and how do they influence reactivity?
- The compound contains a brominated phenylcarbamoyl group, a benzoyl moiety, and a piperidine-propionamide chain. The bromine atom enhances electrophilic substitution reactivity, while the piperidine ring introduces conformational flexibility, influencing binding interactions. The amide linkages are critical for hydrogen bonding in biological systems .
Q. What synthetic strategies are commonly employed for piperidine-containing benzamide derivatives?
- Multi-step synthesis often involves:
- Nucleophilic substitution for bromine introduction (e.g., using KCN or bromide salts under acidic conditions) .
- Amide coupling via activated esters (e.g., pivaloyl chloride or propionic anhydride) to link aromatic and piperidine segments .
- Protection/deprotection steps (e.g., benzyl or methoxycarbonyl groups) to prevent side reactions .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical techniques :
- NMR spectroscopy (1H, 13C) to confirm proton environments and carbon frameworks. For example, aromatic protons appear at 7.2–7.4 ppm, while piperidine protons show splitting patterns between 1.8–3.7 ppm .
- HPLC with UV detection (λ ~254 nm) to assess purity (>95% recommended for biological assays) .
- GC/MS for molecular ion verification (e.g., [M+H]+ peaks matching calculated masses) .
Advanced Research Questions
Q. How can synthetic yields be optimized for the piperidin-1-yl-propionamide segment?
- Reaction optimization :
- Use propionic anhydride in refluxing acetonitrile for 12 hours to achieve >75% yield in amide formation .
- Adjust solvent polarity (e.g., CHCl3 for extraction) and employ argon purging to prevent oxidation of intermediates .
- Monitor reaction progress via TLC (Rf = 0.59 in 5% MeOH/CH2Cl2) to minimize byproducts .
Q. How to resolve contradictions in spectral data during structural elucidation?
- Case study : Discrepancies in 13C NMR signals for carbonyl groups (e.g., 173.9 vs. 174.1 ppm) may arise from rotational isomerism. Use variable-temperature NMR to confirm dynamic equilibria .
- Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping proton and carbon signals .
Q. What computational methods predict the compound’s binding affinity to biological targets?
- Molecular docking (e.g., AutoDock Vina) can model interactions with enzymes like kinases or GPCRs. Focus on the piperidine nitrogen and benzoyl carbonyl as hydrogen bond donors/acceptors .
- MD simulations (NAMD/GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories, with RMSD <2 Å indicating robust binding .
Q. What is the impact of bromine substitution at the 4-position on biological activity?
- Bromine’s electron-withdrawing effect increases metabolic stability by reducing oxidative degradation in hepatic microsomes .
- In SAR studies , replacing bromine with chlorine or fluorine alters IC50 values by 2–3-fold in kinase inhibition assays, suggesting steric and electronic tuning is critical .
Q. How does the compound’s stability vary under different storage conditions?
- Accelerated stability studies :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
